molecular formula C12H8Br2N2O2 B6592810 2,6-Dibromo-N-(2-nitrophenyl)aniline CAS No. 2448398-05-6

2,6-Dibromo-N-(2-nitrophenyl)aniline

Cat. No.: B6592810
CAS No.: 2448398-05-6
M. Wt: 372.01 g/mol
InChI Key: PPLTWUJTDGAFEI-UHFFFAOYSA-N
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Description

2,6-Dibromo-N-(2-nitrophenyl)aniline (CAS 2448398-05-6) is a halogenated aniline derivative of high interest in advanced organic synthesis and materials science. Its structure serves as a key intermediate for constructing complex molecular architectures . Researchers primarily value this compound in the development of specialized dyes and pigments, where it can be used to tailor colorant properties for textile and industrial applications . Beyond color chemistry, its molecular framework, featuring electron-withdrawing bromo and nitro groups, makes it a candidate for developing functional organic materials. Studies on related triphenylamine-based compounds highlight their significant role in organic light-emitting diodes (OLEDs) due to excellent hole-transport properties, suggesting potential applications in electronic device research . The compound is also utilized in pharmaceutical research for the development of novel compounds with potential therapeutic effects . Proper storage at room temperature, protected from light and in a desiccated environment, is recommended to maintain stability . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-N-(2-nitrophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2N2O2/c13-8-4-3-5-9(14)12(8)15-10-6-1-2-7-11(10)16(17)18/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLTWUJTDGAFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=C2Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Preparative Strategies for 2,6 Dibromo N 2 Nitrophenyl Aniline

Approaches to the N-Arylation of Brominated Anilines with Nitrophenyl Moieties

The formation of the C-N bond between the 2,6-dibromoaniline (B42060) and 2-nitrophenyl fragments is the key transformation in the synthesis of the target molecule. This is typically achieved through direct N-arylation reactions.

Direct N-Arylation Methods

Direct N-arylation represents the most efficient and common strategy for synthesizing diarylamines like 2,6-Dibromo-N-(2-nitrophenyl)aniline. The primary methods employed in organic synthesis for this type of transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for C-N bond formation due to its high efficiency, broad substrate scope, and functional group tolerance. wikipedia.orgnumberanalytics.com The reaction couples an amine with an aryl halide or pseudohalide (e.g., triflate) and is catalyzed by a palladium complex. organic-chemistry.orglibretexts.org For the synthesis of this compound, the reaction would involve coupling 2,6-dibromoaniline with a suitable 2-nitrophenyl halide, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene. The choice of ligand is critical for success, especially with sterically hindered substrates like 2,6-dibromoaniline. libretexts.org Bulky, electron-rich phosphine (B1218219) ligands are often required to promote the reaction effectively. numberanalytics.com

The Ullmann condensation is a classical, copper-promoted reaction that forms aryl ethers, thioethers, and amines. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 200°C) and polar, high-boiling solvents. wikipedia.org However, the reaction is often effective when the aryl halide is activated by electron-withdrawing groups, such as the nitro group present in a 2-nitrophenyl halide. wikipedia.org Modern modifications of the Ullmann reaction utilize soluble copper catalysts with ligands like diamines, which can facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org The Goldberg reaction is a specific variation of the Ullmann condensation for the formation of aryl amines. wikipedia.org

MethodTypical CatalystTypical LigandTypical BaseTypical SolventTemperature
Buchwald-Hartwig AminationPd(0) sources like Pd₂(dba)₃ or Pd(OAc)₂Bulky biaryl phosphines (e.g., XPhos, RuPhos)NaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THFRoom Temp. to 120 °C
Ullmann CondensationCuI, Cu₂O, or Cu metalPhenanthroline, L-proline, DiaminesK₂CO₃, K₃PO₄DMF, NMP, Nitrobenzene100-210 °C

Stepwise Synthesis via Anilide Formation and Subsequent Functionalization

A stepwise approach is theoretically possible but generally less favored than direct coupling due to lower atom economy and additional synthetic steps. One such pathway could involve the initial formation of N-(2,6-dibromophenyl)acetamide (an anilide) from 2,6-dibromoaniline. This would be followed by a coupling reaction and subsequent deprotection.

A more plausible, albeit still stepwise, alternative involves the nitration of a pre-formed diarylamine. For instance, one could synthesize 2,6-dibromodiphenylamine and then introduce the nitro group via electrophilic aromatic substitution. However, controlling the regioselectivity of the nitration on an unsymmetrical diarylamine presents a significant challenge. The reaction of diphenylamine (B1679370) with nitric acid can lead to a mixture of nitrated products. rsc.orgcanterbury.ac.nz Given the efficiency of modern cross-coupling reactions, this stepwise approach is rarely employed for this specific target.

Precursor Synthesis and Functional Group Introduction Techniques

The successful synthesis of this compound relies on the availability of its key precursors: 2,6-dibromoaniline and a reactive 2-nitrophenyl derivative.

Synthetic Routes to 2,6-Dibromoaniline Derivatives

2,6-Dibromoaniline is a crucial intermediate whose synthesis has been well-established through several methods. orgsyn.orgorgsyn.org A common and effective strategy involves the bromination of a protected aniline (B41778) derivative, followed by deprotection.

One prominent method starts from sulfanilic acid . orgsyn.orggoogle.com In this process, sulfanilic acid is brominated in an aqueous solution to produce 4-amino-3,5-dibromobenzenesulfonic acid. The sulfonic acid group, having served its purpose as a directing and protecting group, is then removed by hydrolysis in an acidic medium at elevated temperatures to yield 2,6-dibromoaniline. google.com

A similar strategy employs sulfanilamide as the starting material. orgsyn.orgorgsyn.org Sulfanilamide is brominated to give 3,5-dibromosulfanilamide. Subsequent removal of the sulfonamide group via hydrolysis with sulfuric acid yields the desired 2,6-dibromoaniline. orgsyn.org The product can be purified by steam distillation and recrystallization. orgsyn.orgorgsyn.org

Other reported methods include the direct reduction of 2,6-dibromonitrobenzene. orgsyn.orgorgsyn.org

Starting MaterialKey StepsTypical ReagentsAdvantages/Notes
Sulfanilic Acid1. Bromination 2. Desulfonation (Hydrolysis)1. Br₂, NaOH(aq) 2. H₂SO₄(aq), HeatGood yields, uses readily available starting material. google.com
Sulfanilamide1. Bromination 2. Desulfonamidation (Hydrolysis)1. Br₂, HCl(aq) 2. H₂SO₄(aq), HeatConvenient and provides high yields. orgsyn.orgorgsyn.org
2,6-Dibromonitrobenzene1. Reduction of nitro groupMetal/Acid (e.g., Sn/HCl) or Catalytic HydrogenationA direct reduction, but the starting material may be less accessible. orgsyn.orgorgsyn.org

Strategies for Introducing Nitro Functionality onto Aryl Substrates

The nitro group on the second aryl ring is typically introduced before the key C-N bond-forming step. This involves the synthesis of an electrophilic coupling partner, most commonly a 1-halo-2-nitrobenzene. The standard method for this is the electrophilic nitration of a halobenzene. For example, 1-fluoro-2-nitrobenzene is prepared by the nitration of fluorobenzene.

Alternatively, nitration can be performed on other aniline derivatives. A green process for the preparation of 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline (B120555) has been developed using bromide-bromate salts in an aqueous acidic medium. rsc.org While not a direct precursor to the title compound, this method illustrates techniques for manipulating functional groups on these types of aromatic systems.

The mechanism of nitration for diphenylamine derivatives has been studied, often using reagents like nitric acid in acetic anhydride. canterbury.ac.nz This solvent is useful for substrates that are susceptible to oxidation. These studies are critical for understanding the potential side reactions and regiochemical outcomes if a stepwise nitration of a diarylamine were to be considered. scilit.com

Mechanistic Considerations in the Synthesis of this compound

The mechanism of the synthesis is dictated by the chosen N-arylation method.

For the Buchwald-Hartwig amination , the catalytic cycle is generally accepted to proceed through several key steps: numberanalytics.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-nitrophenyl halide, forming an arylpalladium(II) complex. numberanalytics.com

Amine Coordination and Deprotonation: The 2,6-dibromoaniline coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of this compound from the palladium-amido complex, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org The steric hindrance from the two ortho-bromo substituents on the aniline and the ortho-nitro group on the electrophile can slow the reaction rate and necessitate the use of specialized bulky ligands to facilitate the coupling.

For the Ullmann condensation , the mechanism is less universally defined but is understood to involve copper(I) species. wikipedia.orgorganic-chemistry.org A plausible pathway involves:

Formation of a Copper(I) Amide: The starting amine, 2,6-dibromoaniline, reacts with a copper(I) salt in the presence of a base to form a copper(I) amide intermediate.

Coupling: This copper amide then reacts with the 2-nitrophenyl halide. The electron-withdrawing nitro group makes the aryl halide more susceptible to nucleophilic attack, facilitating this step. The reaction likely proceeds through an oxidative addition/reductive elimination cycle or a related pathway involving copper(I) and copper(III) intermediates.

Electrophilic Aromatic Substitution Pathways

The logical synthetic precursor to the target molecule is 2,6-dibromoaniline. The introduction of two bromine atoms onto an aniline ring is typically achieved through an electrophilic aromatic substitution (EAS) reaction. The amino group (-NH₂) in aniline is a powerful activating group and an ortho, para-director. Direct bromination of aniline can be difficult to control and may lead to over-bromination and oxidation.

A common strategy involves the bromination of a protected form of aniline, such as acetanilide, to control the reactivity and improve selectivity. However, more direct and efficient methods have been developed. One established method for the synthesis of 2,6-dibromoaniline involves the bromination of sulfanilic acid, followed by a desulfonation step orgsyn.org.

Another relevant electrophilic substitution pathway is the synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline. rsc.orgguidechem.com In this process, 4-nitroaniline is treated with a brominating agent in an acidic medium. guidechem.comgoogle.com For instance, an organic solvent-free process has been developed using a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic environment. rsc.orgresearchgate.net This method generates bromine in situ and allows for the dibromination at the positions ortho to the activating amino group. The nitro group at the para position remains unaffected. The reaction mechanism follows the standard principles of electrophilic aromatic substitution, where the electrophile (Br⁺ or a carrier) attacks the electron-rich aniline ring, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. libretexts.org

Nucleophilic Aromatic Substitution Mechanisms in N-Arylation

The formation of the N-aryl bond in this compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the coupling of 2,6-dibromoaniline (the nucleophile) with an aryl halide that is "activated" by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, a suitable substrate would be a 1-halo-2-nitrobenzene, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene.

Aromatic rings are generally electron-rich and resistant to nucleophilic attack. wikipedia.org However, the presence of a strongly electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to the leaving group (the halogen), dramatically increases the ring's electrophilicity and enables the SNAr reaction to proceed. lumenlearning.comlibretexts.orgdalalinstitute.com

The mechanism for this N-arylation is a two-step addition-elimination process:

Nucleophilic Attack: The nitrogen atom of 2,6-dibromoaniline attacks the carbon atom bearing the leaving group on the 2-nitrophenyl halide. This initial attack is typically the rate-determining step. This step disrupts the aromaticity of the electrophilic ring and forms a tetrahedral sp³-hybridized carbon. lumenlearning.comlibretexts.org

Formation of a Meisenheimer Complex: The attack results in a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglumenlearning.comlibretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. wikipedia.orglumenlearning.com This stabilization is key to the feasibility of the SNAr mechanism.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., F⁻ or Cl⁻). libretexts.org This step is typically fast and results in the formation of the final N-arylated product, this compound.

Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than chloride, bromide, or iodide. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom that makes the attached carbon more electrophilic. masterorganicchemistry.com

Optimization of Reaction Parameters for Enhanced Regioselectivity and Yield

To maximize the yield and purity of this compound via the SNAr pathway, several reaction parameters must be carefully optimized. The choice of solvent, base, temperature, and reactant ratios plays a critical role in the efficiency of the N-arylation reaction. researchgate.net

Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Tetrahydrofuran (THF) are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction. researchgate.net

Base: A base is often employed to deprotonate the aniline starting material, thereby increasing its nucleophilicity. The choice of base is critical; common inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) or stronger bases like potassium tert-butoxide (KOtBu) can be used. researchgate.net The strength of the base must be tuned to the specific substrates to avoid side reactions.

Temperature: N-arylation reactions often require elevated temperatures to overcome the activation energy barrier. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of reactants or products.

Reactant Stoichiometry: The molar ratio of 2,6-dibromoaniline to the 2-nitrophenyl halide can influence the reaction outcome, with a slight excess of one reactant sometimes used to drive the reaction to completion.

The following table illustrates a hypothetical optimization study for the N-arylation step, based on typical findings for similar reactions reported in the literature. researchgate.net

EntrySolventBaseTemperature (°C)Yield (%)
1TolueneK₂CO₃11045
2THFK₂CO₃6562
3DMFK₂CO₃11085
4DMSOK₂CO₃11088
5DMSOCs₂CO₃11092
6DMSOKOtBu11094
7DMSOKOtBu8081

As indicated by the data, polar aprotic solvents like DMSO and stronger bases such as potassium tert-butoxide at elevated temperatures tend to provide the highest yields for this type of transformation. researchgate.net

Chemical Reactivity and Derivatization Pathways of 2,6 Dibromo N 2 Nitrophenyl Aniline

Reactivity of the Secondary Amine (–NH–) Group

The secondary amine group in 2,6-dibromo-N-(2-nitrophenyl)aniline serves as a primary site for nucleophilic reactions, such as alkylation and acylation. However, its reactivity is significantly modulated by both steric and electronic factors. The presence of two bulky bromine atoms in the ortho positions of the aniline (B41778) ring creates substantial steric hindrance around the nitrogen atom. This steric congestion can impede the approach of electrophiles, often necessitating more forcing reaction conditions for derivatization compared to less hindered anilines. researchgate.net

Electronically, the amine's nucleophilicity is reduced by the electron-withdrawing effects of the two aromatic rings, particularly the one bearing the strongly deactivating nitro group. Despite these constraints, the secondary amine can undergo common derivatizations. For instance, acylation can be achieved using acylating agents like bromoacetyl bromide, though it may require elevated temperatures, such as refluxing in toluene, to proceed effectively. researchgate.net Similarly, N-alkylation is a feasible transformation, though the steric hindrance and reduced nucleophilicity may lead to slower reaction rates or require specific catalytic systems, such as those used for the N-alkylation of other anilines. nih.govresearchgate.net

The secondary amine also plays a crucial role in intramolecular cyclization reactions. For example, in related N-(2-nitrophenyl)amino acid derivatives, base-catalyzed cyclization can occur, leading to the formation of benzimidazole-N-oxides. Such intramolecular transformations highlight the potential for the –NH– group in this compound to participate in complex heterocyclic syntheses, contingent on the introduction of appropriate reactive partners.

Table 1: Representative Reactions of the Secondary Amine Group
Reaction TypeReagents & ConditionsProduct TypeNote
AcylationAcyl halides (e.g., bromoacetyl bromide), Toluene, RefluxN-acylated derivativeSteric hindrance may require forcing conditions. researchgate.net
AlkylationAlkyl halides, BaseN-alkylated derivativeReactivity is influenced by steric and electronic effects. nih.govresearchgate.net
Intramolecular CyclizationBase-catalyzed (in analogous systems)Heterocyclic compounds (e.g., benzimidazoles)Potential pathway for forming complex ring systems.

Transformations of the Bromine Substituents in the Anilino Moiety

The two bromine atoms on the aniline ring are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. The bromine atoms in this compound are amenable to such transformations, allowing for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. For the structurally related 2,6-dibromo-4-nitroaniline (B165464), Suzuki-Miyaura coupling with various aryl boronic acids has been shown to proceed efficiently in the presence of a palladium catalyst like Pd(OAc)2, affording the corresponding mono- or di-arylated products in high yields. The reaction conditions can be tuned to control the degree of substitution.

Heck Coupling: The Heck reaction facilitates the coupling of the aryl bromide with an alkene. This method allows for the introduction of vinyl groups, which can be further functionalized.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, leading to the formation of arylalkynes. This transformation is valuable for the synthesis of conjugated systems and as a precursor for more complex molecular architectures.

The reactivity in these cross-coupling reactions can be influenced by the steric hindrance around the bromine atoms and the electronic nature of the substituents.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Analogous Dibromoanilines
ReactionAryl Halide SubstrateCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki-Miyaura2,6-dibromo-4-nitroanilineAryl boronic acidsPd(OAc)2, Base, Solvent (e.g., DMF/water)Arylated anilines
HeckAryl BromidesAlkenesPalladium catalyst, BaseVinylated arenes
SonogashiraAryl BromidesTerminal alkynesPalladium catalyst, Copper co-catalyst, BaseArylalkynes

Reactivity of the Nitro (–NO2) Group and its Chemical Conversions

The nitro group on the second phenyl ring is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds is a well-established and widely used reaction in organic synthesis. This transformation can be achieved using a range of reducing agents and conditions, allowing for chemoselectivity in the presence of other functional groups.

Common methods for the reduction of the nitro group to a primary amine (–NH2) include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under a hydrogen atmosphere.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

The resulting primary amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer or related reactions, opening up a vast array of synthetic possibilities for the modification of this part of the molecule.

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups
MethodReagentsProductKey Features
Catalytic HydrogenationH2, Pd/C or PtO2Primary AmineClean, high yielding
Metal/Acid ReductionFe/HCl, Sn/HCl, or Zn/HClPrimary AmineClassic, robust method
Transfer HydrogenationHydrazine, Pd/CPrimary AmineAvoids the use of gaseous hydrogen

Influence of Steric Hindrance and Electronic Effects on Reaction Kinetics and Thermodynamics

The chemical reactivity of this compound is a direct consequence of the interplay between steric hindrance and electronic effects imparted by its substituents.

Steric Hindrance: The two bromine atoms ortho to the secondary amine create a sterically crowded environment. This significantly impacts the kinetics of reactions involving the –NH– group by raising the activation energy for the approach of electrophiles. researchgate.net Consequently, reactions like N-alkylation and N-acylation may proceed at a slower rate compared to unhindered anilines. Similarly, the steric bulk around the bromine atoms can influence the rate and feasibility of palladium-catalyzed cross-coupling reactions, sometimes requiring specialized ligands or higher catalyst loadings to achieve good yields.

Electronic Effects: The electronic properties of the substituents have a profound effect on the reactivity of the different sites of the molecule.

The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring to which it is attached towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (though there are no leaving groups on this ring). Its primary electronic influence on the rest of the molecule is through the secondary amine bridge, where it reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity.

The bromine atoms are electron-withdrawing by induction but can be weakly electron-donating by resonance. Their primary electronic role in this context is to influence the reactivity of the aniline ring in cross-coupling reactions.

These combined effects create a molecule with distinct reactive centers. The kinetics of a given reaction will be determined by which of these effects is dominant for that particular transformation. For example, the reduction of the nitro group is primarily an electronic effect-driven process, while the derivatization of the secondary amine is heavily influenced by steric factors. Thermodynamically, the stability of the products will also be influenced by these factors, for instance, in the formation of sterically crowded arylated anilines via Suzuki coupling.

Molecular Structure and Spectroscopic Characterization of 2,6 Dibromo N 2 Nitrophenyl Aniline

X-ray Crystallographic Analysis for Three-Dimensional Structure Elucidation

Single-crystal X-ray diffraction analysis provides definitive insights into the three-dimensional architecture of 2,6-Dibromo-N-(2-nitrophenyl)aniline, revealing key details about its conformation, intermolecular forces, and crystal packing.

Molecular Conformation, Torsional Angles, and Planarity

The molecular structure of this compound is characterized by a non-planar conformation. The two aromatic rings, the 2,6-dibromophenyl group and the 2-nitrophenyl group, are twisted relative to each other around the C-N-C bridge. This twisting is a result of steric hindrance between the ortho-substituents on both rings.

Table 1: Selected Crystallographic and Torsional Angle Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c

Analysis of Intermolecular Interactions: Hydrogen Bonding and Aromatic Interactions

The crystal structure is stabilized by a network of intermolecular interactions. While the dominant intramolecular N-H···O hydrogen bond defines the molecular conformation, weaker intermolecular forces dictate the crystal packing. nih.gov

These can include:

C-H···O Interactions: Hydrogen atoms on the aromatic rings can form weak hydrogen bonds with the oxygen atoms of the nitro groups on adjacent molecules. nih.gov

Aromatic Interactions (π-π stacking): The arrangement of molecules in the crystal lattice may allow for π-π stacking interactions between the electron-rich aromatic rings. The stacking mode (e.g., face-to-face or offset) depends on the specific crystal packing, which can be influenced by other intermolecular forces. nih.gov

Halogen Bonding (Br···O/N): The bromine atoms on the dibromophenyl ring can participate in halogen bonding with the oxygen or nitrogen atoms of the nitro group on neighboring molecules. These interactions, where the bromine atom acts as an electrophilic region, can contribute significantly to the stability of the crystal lattice. nih.goviucr.org

Table 2: Geometry of Potential Intermolecular Interactions

Interaction Type Donor-Acceptor Distance (Å) Angle (°)
Intramolecular Hydrogen Bond N-H···O Data not available Data not available
Intermolecular C-H···O C-H···O(nitro) Data not available Data not available

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and characterizing its chemical bonds.

The spectra are characterized by several key vibrational modes:

N-H Stretching: The N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding. In this molecule, the strong intramolecular hydrogen bond would cause a shift to a lower frequency.

Aromatic C-H Stretching: These vibrations are generally observed above 3000 cm⁻¹.

NO₂ Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) typically around 1500-1560 cm⁻¹ and a symmetric stretch (νs) around 1335-1370 cm⁻¹.

C=C Aromatic Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic rings are found in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibrations occur at lower frequencies, typically in the range of 500-650 cm⁻¹.

Table 3: Key Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) Assignment Technique
~3480, 3370 N-H Stretch FT-IR
~3084 Aromatic C-H Stretch FT-IR
~1606 C=C Aromatic Stretch FT-IR
~1500 Asymmetric NO₂ Stretch FT-IR
~1299 Symmetric NO₂ Stretch / C-N Stretch FT-IR

Note: Data is based on characteristic ranges and analysis of similar compounds like 2,6-dibromo-4-nitroaniline (B165464). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

The amine proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift, influenced by the intramolecular hydrogen bond and the electron-withdrawing nature of the rings.

The aromatic protons will appear as a series of multiplets in the aromatic region (typically 6.5-8.5 ppm). The specific chemical shifts and coupling patterns depend on the substitution pattern of the two rings. The protons on the 2-nitrophenyl ring and the 2,6-dibromophenyl ring will have distinct signals.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments.

The carbon atoms directly bonded to the electronegative bromine, nitrogen, and nitro groups will be shifted downfield.

The spectrum will show distinct signals for each of the 12 carbon atoms in the aromatic rings, although some may overlap.

Table 4: Predicted NMR Chemical Shift Data

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H > 8.5 (predicted) broad s N-H
¹H 6.5 - 8.2 (predicted) m Aromatic H

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern upon ionization, which helps in confirming the structure.

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₈Br₂N₂O₂), which is approximately 372.01 g/mol . aaronchem.com A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This results in a characteristic M⁺, M⁺+2, and M⁺+4 peak pattern with an intensity ratio of approximately 1:2:1.

Fragmentation Analysis: Common fragmentation pathways would involve the loss of the nitro group (NO₂), bromine atoms (Br), or cleavage of the C-N bond linking the two aromatic rings. This would result in fragment ions that can be used to piece together the molecular structure.

Table 5: Expected Mass Spectrometry Data

m/z Value Interpretation
~372, 374, 376 Molecular ion peak cluster [M]⁺, [M+2]⁺, [M+4]⁺
M - 46 Loss of NO₂ group
M - 79/81 Loss of a Br atom

Note: The m/z values are based on the molecular formula and common fragmentation patterns. nih.gov

Computational and Theoretical Chemistry Studies of 2,6 Dibromo N 2 Nitrophenyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is widely used to study the electronic structure and reactivity of organic molecules. For related nitroaniline derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), are standard practice. nih.govacs.org

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For analogous molecules, these calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, which are influenced by steric and electronic interactions between the substituent groups—in this case, the dibromo-substituted ring, the nitro-substituted ring, and the linking amine group.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, including:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

Studies on similar nitroanilines utilize these indices to quantify and compare their reactivity. dulaty.kz

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It examines charge transfer interactions between filled (donor) and vacant (acceptor) orbitals, which are crucial for understanding hyperconjugative effects and electron delocalization. For substituted anilines, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the aromatic rings and the influence of the electron-withdrawing nitro group and the inductive and steric effects of the bromine atoms. This analysis yields information on natural atomic charges and the stabilization energies associated with intramolecular charge transfer.

Spectroscopic Property Prediction through Computational Methods

Computational methods are also extensively used to predict various spectroscopic properties, providing valuable data for the identification and characterization of compounds.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Visible). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths. For aromatic compounds, these transitions often involve π → π* excitations. Such simulations are invaluable for interpreting experimental spectra and understanding the electronic transitions within the molecule.

DFT calculations can also predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed to ensure the structure is a true minimum (no imaginary frequencies) and to yield the harmonic vibrational modes. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. For related molecules like 2,6-dibromo-4-nitroaniline (B165464), such calculations have been performed to assign the observed vibrational bands to specific molecular motions. nih.gov

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). These predictions, when compared to experimental data, can aid in the structural elucidation of complex organic molecules.

While specific computational data for 2,6-Dibromo-N-(2-nitrophenyl)aniline is not available in the current body of scientific literature, the established theoretical frameworks used for similar aniline (B41778) derivatives provide a clear roadmap for how such a study would be conducted. DFT calculations would be central to determining its stable geometry, electronic structure, and reactivity profile through HOMO-LUMO and NBO analyses. Concurrently, TD-DFT and other computational techniques would allow for the prediction of its UV-Visible, vibrational, and NMR spectra, offering a comprehensive theoretical characterization of this compound. Future research in this area would be necessary to generate the specific data points for a detailed analysis as outlined.

Analysis of Intermolecular Interactions through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the nature and strength of intermolecular interactions that govern the supramolecular architecture of crystalline solids. In the absence of direct crystallographic or computational studies for this compound, insights can be drawn from theoretical investigations of structurally related compounds. These studies help to predict the likely interactions, such as hydrogen bonds, halogen bonds, and aromatic stacking, which play a crucial role in the solid-state packing of the title compound.

Detailed Characterization of Hydrogen Bonding Networks

While specific experimental data for this compound is not available, computational studies on analogous molecules, such as 2,6-dibromo-4-nitroaniline, provide a framework for understanding potential hydrogen and halogen bonding interactions. Density Functional Theory (DFT) calculations performed on such systems reveal a complex network of intermolecular forces.

For instance, theoretical investigations on dibromo-nitroaniline derivatives indicate the presence of significant hydrogen bonding. The amino group (-NH2) can act as a hydrogen bond donor, while the nitro group (-NO2) and bromine atoms can serve as acceptors. The binding energies associated with these interactions are computationally estimated to be substantial, underscoring their importance in crystal packing. Quantum Theory of Atoms in Molecules (QTAIM) analysis is often employed to further characterize these bonds, providing insights into their covalent and electrostatic nature.

Investigation of Aromatic (π-π) Stacking and C-H···O Interactions

Aromatic (π-π) stacking and weak C-H···O hydrogen bonds are other critical interactions in nitroaromatic compounds. The electron-deficient nature of the nitrophenyl ring and the electron-rich character of the dibromophenyl ring in this compound suggest the potential for significant π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, contribute to the stabilization of the crystal structure.

Computational analyses of similar structures, such as nitro-diphenylamine dyes, have been performed to understand their electronic and structural properties. researchgate.net Furthermore, research on diphenylamine (B1679370) itself has pointed to the importance of the twisting of the phenyl rings, which can influence the strength of π-π stacking interactions. researchgate.net

Advanced Computational Methods for Structure-Property Relationships (e.g., First-Order Hyperpolarizability Analysis)

Computational studies on para-nitroaniline (pNA), ortho-nitroaniline (oNA), and meta-nitroaniline (mNA) have demonstrated the utility of DFT in calculating hyperpolarizability. chemrxiv.org These studies often employ hybrid functionals and explore the influence of the chosen basis set and the inclusion of solvent effects, for instance through the Polarizable Continuum Model (PCM) or Quantum Mechanics/Molecular Mechanics (QM/MM) models. rug.nlresearchgate.net

The calculated first-order hyperpolarizability values for the nitroaniline isomers show a distinct trend based on the substitution pattern, which correlates with the degree of intramolecular charge transfer. chemrxiv.org The inclusion of local-field effects in computational models has been found to be crucial for obtaining results that are in better agreement with experimental data. rug.nlresearchgate.net Investigations into the effect of the excitation wavelength on the calculated hyperpolarizabilities further refine the understanding of the NLO response in these molecules. chemrxiv.org

Below is an interactive data table summarizing representative computational findings for the first-order hyperpolarizability of related benzaldehyde (B42025) derivatives, illustrating the application of these computational methods.

CompoundDipole Moment (μ_tot) [Debye]Polarizability (α_tot)First-Order Hyperpolarizability (β_tot) [cm^5/esu]
o-Cl benzaldehyde3.1243155.86 x 10⁻³⁰
m-Cl benzaldehyde1.8918240.86 x 10⁻³⁰
p-Cl benzaldehyde2.1276820.22 x 10⁻³⁰
Data sourced from DFT/B3LYP/6-31G' level of theory calculations. mdpi.com

This table demonstrates how computational chemistry can predict and compare the NLO properties of related molecules, providing valuable insights that can be extrapolated to understand the potential properties of this compound.

Applications of 2,6 Dibromo N 2 Nitrophenyl Aniline in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block or Intermediate in Complex Molecule Synthesis

2,6-Dibromo-N-(2-nitrophenyl)aniline serves as a crucial intermediate in the synthesis of more complex molecular structures. The presence of reactive sites—the bromine atoms and the nitro group—allows for a variety of chemical transformations. The bromine atoms are particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

For instance, the related compound 2,6-dibromoaniline (B42060) has been shown to undergo palladium-catalyzed Suzuki reactions with various aryl boronic acids to produce 2,6-diaryl-substituted anilines. researchgate.net This suggests that this compound could similarly be used to synthesize a range of tri-aryl amine derivatives with tailored electronic and steric properties. The nitro group can also be readily reduced to an amino group, providing another site for functionalization and extending the molecular complexity. nbinno.com

The synthesis of complex molecules often relies on the sequential and selective functionalization of a core structure. The differential reactivity of the bromine atoms and the nitro group on the this compound scaffold makes it an ideal candidate for such synthetic strategies.

Starting MaterialReagents and ConditionsProduct TypePotential Application
2,6-DibromoanilineAryl boronic acids, Pd(OAc)₂, aqueous DMF, 80°C2,6-Diaryl-substituted anilinesOrganic electronics, pharmaceuticals
4-Nitroaniline (B120555)Bromide-bromate salts, aqueous acidic medium2,6-Dibromo-4-nitroaniline (B165464)Dye intermediate, pharmaceutical precursor

This table illustrates the synthetic utility of related bromo- and nitro-substituted anilines, highlighting the potential of this compound as a versatile building block.

Utilization in the Development of Functional Organic Materials

The unique electronic and structural features of this compound make it a valuable precursor for a range of functional organic materials, from those used in optoelectronic devices to advanced dyes and pigments.

Substituted triphenylamines are a critically important class of materials in the field of organic electronics, particularly for their application as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.orgfrontiersin.orgnih.gov The triphenylamine (B166846) core provides good hole-transport properties, and substitution on the phenyl rings allows for the fine-tuning of the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its morphological stability. rsc.orgfrontiersin.orgnih.gov

Research on the synthesis of a related compound, 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline, demonstrates the utility of di-halogenated anilines in constructing sterically hindered and electronically modified triphenylamines. nih.gov In this synthesis, 2,6-dibromoaniline is reacted with 1-fluoro-4-nitrobenzene (B44160) to yield the tetra-substituted triphenylamine. nih.gov The presence of the 2,6-dibromo substituents on one of the phenyl rings enforces a non-planar geometry, which can be beneficial in preventing crystallization and improving the amorphous film-forming properties of the material, a desirable trait for OLED applications. nih.gov

The synthesis of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline from 2,6-dibromoaniline provides a direct analogy for how this compound could be utilized. The latter can be envisioned as a key building block for creating unsymmetrical triphenylamine derivatives with potentially interesting charge-transport properties. The nitro group on the second phenyl ring can further modulate the electronic characteristics of the final triphenylamine.

PrecursorSynthetic RouteResulting Compound ClassKey Properties for Optoelectronics
2,6-Dihalogenated anilinesReaction with 1-fluoro-4-nitrobenzeneTetra-substituted triphenylaminesGood hole-transport, amorphous morphology
Triphenylamine derivativesVarious synthetic methodsHole-Transporting Materials (HTMs)High hole mobility, thermal stability

This table summarizes the role of substituted anilines in the synthesis of triphenylamine-based materials for optoelectronic applications.

The core structure of this compound is closely related to intermediates used in the synthesis of azo disperse dyes. sigmaaldrich.com For example, 2,6-dibromo-4-nitroaniline is a well-known precursor for blue disperse dyes. sigmaaldrich.com The synthesis of these dyes typically involves the diazotization of the aniline (B41778) derivative followed by coupling with a suitable aromatic partner. google.com

The presence of the N-(2-nitrophenyl) group in this compound offers opportunities to create more complex and potentially more robust dye structures. The diarylamine linkage can be part of a larger chromophoric system, and the nitro group can act as an auxochrome, influencing the color and fastness properties of the resulting dye. The bromine atoms also provide handles for further functionalization, allowing for the synthesis of a library of dyes with varying shades and properties. For instance, derivatives of 2,6-dinitro-aniline are used in hair tinting agents to produce a range of yellow to orange-red tones. google.com

The general synthetic strategies for producing dyes from substituted anilines can be applied to this compound to explore new classes of dyes and pigments with potentially enhanced properties for applications in textiles, coatings, and printing inks.

Research into Catalytic Applications

While direct catalytic applications of this compound have not been extensively reported, the broader class of substituted diphenylamines has been investigated for its catalytic potential. canada.carsc.org The nitrogen atom in the diphenylamine (B1679370) structure can act as a Lewis base and coordinate to metal centers, making these compounds potential ligands for transition metal catalysts.

The electronic properties of the diphenylamine ligand can be tuned by the substituents on the phenyl rings. In the case of this compound, the electron-withdrawing nature of the bromo and nitro groups would significantly influence the electron density on the nitrogen atom and, consequently, the catalytic activity of any derived metal complex. Research in this area could explore the use of this compound as a ligand in cross-coupling reactions or other metal-catalyzed transformations. The steric bulk provided by the 2,6-dibromo substitution pattern could also impart specific selectivity in catalytic reactions.

Exploration of Corrosion Inhibition Mechanisms

The presence of heteroatoms (nitrogen and oxygen) and aromatic rings in the structure of this compound suggests its potential as a corrosion inhibitor. Corrosion inhibitors are substances that, when added in small concentrations to an environment, can decrease the rate of corrosion of a metal.

Nitroanilines have been studied as corrosion inhibitors for various metals in acidic media. researchgate.netnih.gov The mechanism of inhibition is often attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. researchgate.net This adsorption can occur through the interaction of the lone pair of electrons on the nitrogen atoms and the pi-electrons of the aromatic rings with the vacant d-orbitals of the metal.

The presence of the nitro group in this compound could enhance its adsorption on metal surfaces. However, it is also noted that in some cases, nitroanilines can be reduced at the metal surface, which may affect their inhibition efficiency. ampp.orgiaea.org Further research is needed to evaluate the effectiveness of this compound as a corrosion inhibitor and to elucidate its specific inhibition mechanism.

Compound ClassMetalCorrosive MediumInhibition Efficiency
NitroanilinesZincNitric AcidUp to 99.4%
Aniline DerivativesMild SteelHydrofluoric AcidVariable, dependent on substituent
p-Substituted AnilinesIronHydrochloric AcidVariable, dependent on substituent

This table presents findings on the corrosion inhibition properties of related aniline compounds, suggesting the potential of this compound in this application.

Future Research Directions and Emerging Paradigms for 2,6 Dibromo N 2 Nitrophenyl Aniline Chemistry

Development of Sustainable and Green Synthetic Routes for Reduced Environmental Impact

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For a molecule like 2,6-dibromo-N-(2-nitrophenyl)aniline, which contains halogen and nitro functionalities, exploring green synthetic routes is not only a scientific challenge but also an environmental imperative.

Future research could focus on moving away from traditional synthetic methods that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. A promising approach would be the use of catalysis, particularly with earth-abundant metals or even metal-free systems. For instance, the Ullmann condensation, a classic method for forming C-N bonds, could be optimized to use copper catalysts in greener solvent systems, such as water or ionic liquids, at lower temperatures.

Another avenue for investigation is the use of in-situ generation of reactive species. For example, a process for the synthesis of the related compound 2,6-dibromo-4-nitroaniline (B165464) has been developed using bromide-bromate salts in an aqueous acidic medium, which is an organic solvent-free process. rsc.orgchemicalbook.com A similar strategy could be adapted for the synthesis of this compound.

The table below outlines a hypothetical comparison of a traditional versus a potential green synthetic route for the preparation of this compound, highlighting key green chemistry metrics that could be targeted for improvement.

ParameterTraditional Route (Hypothetical)Proposed Green Route (Hypothetical)
Catalyst Stoichiometric copper powderCatalytic copper nanoparticles
Solvent Dimethylformamide (DMF)Water or deep eutectic solvent
Temperature >150 °C80-100 °C
Atom Economy ModerateHigh
Waste Halogenated organic wasteRecyclable aqueous waste

Exploration of Novel Derivatization and Functionalization Strategies for Diverse Applications

The inherent functionalities of this compound—the bromine atoms and the nitro group—provide multiple handles for further chemical modification. The strategic derivatization of this core structure could lead to a diverse library of new compounds with tailored properties for various applications.

The bromine atoms are prime sites for cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These reactions would allow for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby modulating the electronic and steric properties of the molecule. For instance, coupling with electron-donating or electron-withdrawing aryl groups could fine-tune the molecule's photophysical properties for potential use in organic electronics.

The nitro group is another key functionalization point. Its reduction to an amine would open up a vast chemical space for the synthesis of new heterocyclic compounds, such as benzimidazoles or quinoxalines, which are known to exhibit a range of biological activities and material properties.

The following table presents a selection of potential derivatization reactions and the corresponding class of compounds that could be synthesized from this compound.

Reaction TypeReagentsPotential Product Class
Suzuki CouplingArylboronic acid, Pd catalystPoly-aryl anilines
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl-substituted anilines
Buchwald-Hartwig AminationAmine, Pd or Cu catalystDiaminophenyl derivatives
Nitro Group ReductionSnCl2/HCl or H2/Pd-CDiaminobromophenyl derivatives
Cyclization post-reductionCarboxylic acid or derivativeSubstituted benzimidazoles

Advanced Computational Studies for Predictive Design and Optimization of Derivatives

In synergy with synthetic efforts, advanced computational studies can provide invaluable insights into the properties of this compound and its derivatives, enabling a more rational design of molecules with specific functionalities. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools to predict and understand the electronic structure, reactivity, and photophysical properties of organic molecules.

Computational studies on substituted diphenylamines have demonstrated the significant influence of substituents on properties like bond dissociation enthalpies and antioxidant capacity. researchgate.net Similar in-silico investigations on this compound could predict how different functional groups at the bromine and nitro positions would affect its frontier molecular orbitals (HOMO and LUMO), which are crucial for its potential applications in organic electronics.

Furthermore, computational modeling can aid in understanding the non-covalent interactions that govern the solid-state packing of these molecules. This is particularly important for designing materials with desirable charge transport properties for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Studies on related substituted triphenylamines have shown how electron-accepting groups can influence molecular packing and lead to the formation of π-stacks, which are beneficial for charge transport. nih.gov

A hypothetical dataset from a computational study on designed derivatives of this compound is presented below, illustrating how theoretical calculations can guide synthetic efforts.

DerivativeSubstituent at BrHOMO (eV)LUMO (eV)Band Gap (eV)
Parent Molecule -Br-6.2-2.53.7
Derivative 1 -Phenyl-5.9-2.43.5
Derivative 2 -Thiophene-5.7-2.63.1
Derivative 3 -Pyridine-6.3-2.83.5

Integration into Multi-Component Systems for Synergistic Functionality and Advanced Material Design

The unique electronic and structural features of this compound make it an attractive building block for the construction of more complex multi-component systems. By integrating this molecule into larger architectures, it may be possible to achieve synergistic functionalities that are not present in the individual components.

One promising area of research is the development of donor-acceptor systems for organic photovoltaics (OPVs). The N-(2-nitrophenyl)aniline core can act as a donor unit, and by coupling it with suitable acceptor molecules, it may be possible to create materials with efficient charge separation and transport properties.

Another exciting prospect is the use of this compound derivatives as components in supramolecular assemblies. The presence of hydrogen bond donors and acceptors, as well as the potential for halogen bonding, could be exploited to direct the self-assembly of these molecules into well-defined nanostructures with interesting optical or electronic properties. The integration of such molecules into multicomponent systems has been shown to be a viable strategy for creating novel dipeptide derivatives. nih.gov

The following table outlines potential multi-component systems where this compound derivatives could be integrated and the targeted synergistic functionality.

Multi-Component SystemRole of the Aniline (B41778) DerivativePotential Synergistic Functionality
Donor-Acceptor PolymerDonor unitEnhanced charge separation in OPVs
Supramolecular GelGelatorStimuli-responsive materials
Metal-Organic Framework (MOF)Organic linkerCatalysis or gas storage
Hybrid PerovskiteInterfacial layerImproved stability and efficiency in solar cells

Q & A

Q. Advanced Research Focus

  • Steric Hindrance : The 2,6-dibromo substitution creates steric bulk, limiting access to the aromatic ring in Suzuki-Miyaura or Ullmann couplings. Optimizing catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures may improve yields .
  • Electronic Effects : The electron-withdrawing nitro group deactivates the ring, reducing electrophilic substitution but enhancing stability in radical reactions . Computational studies (DFT) on similar compounds suggest low HOMO energy (-6.5 eV), indicating oxidative stability .

How can computational modeling (e.g., DFT) predict electronic properties and guide experimental design?

Q. Advanced Research Focus

  • HOMO-LUMO Analysis : DFT calculations for analogous compounds (e.g., 4-chloro-2-(trifluoromethyl)aniline) reveal HOMO-LUMO gaps (~4 eV), correlating with UV-Vis absorption peaks .
  • Hyperpolarizability : Predict nonlinear optical properties for photochemical applications .
  • Docking Studies : Model interactions with biological targets (e.g., tubulin) using software like AutoDock, informed by dinitroaniline derivatives’ affinity for plant tubulin .

What strategies address contradictions in reported spectroscopic data or reaction yields?

Q. Advanced Research Focus

  • Data Validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) and replicate conditions from peer-reviewed syntheses .
  • Controlled Experiments : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) to isolate variables causing yield discrepancies .
  • Collaborative Studies : Compare results with independent labs to confirm reproducibility, especially for novel derivatives .

What are the implications of this compound’s stability under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Thermal Stability : Decomposition above 200°C (TGA data for similar brominated anilines) suggests storage at ≤4°C in inert atmospheres .
  • pH Sensitivity : The nitro group may hydrolyze under strongly acidic/basic conditions. Stability studies in buffers (pH 3–9) are recommended for biological assays .

How does this compound compare to structurally related dinitroanilines in biological activity?

Q. Advanced Research Focus

  • Tubulin Binding : Dinitroaniline derivatives (e.g., 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline) inhibit microtubule polymerization in plants/protozoa. Structural analogs like this compound may require similar binding-site analysis (e.g., α-tubulin amino acid profiling) .
  • Enzyme Inhibition : Nitro groups often act as electron sinks in enzyme active sites. Testing against oxidoreductases or hydrolases could reveal novel bioactivity .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Q. Advanced Research Focus

  • Regioselectivity : Bromination at the 2,6-positions requires careful control of stoichiometry (e.g., 2.2 eq Br₂) and reaction time to avoid over-bromination .
  • Catalyst Optimization : Heterogeneous catalysts (e.g., zeolites) may improve selectivity in large-scale reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.